molecular formula C10H7ClN2O3 B6385598 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine CAS No. 1261902-18-4

5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine

Cat. No.: B6385598
CAS No.: 1261902-18-4
M. Wt: 238.63 g/mol
InChI Key: TXXDBZNEOHCVSE-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine is a complex organic compound characterized by the presence of a chlorinated phenyl group and a dihydroxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine typically involves the reaction of 2-chloro-5-hydroxybenzaldehyde with urea under acidic or basic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and chlorination to yield the desired product. Common reagents used in this synthesis include hydrochloric acid, sodium hydroxide, and various organic solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine undergoes various chemical reactions including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The pathways involved in these interactions are often complex and may include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-hydroxyphenylglycine
  • (2-Chloro-5-hydroxyphenyl)boronic acid
  • 2-Chloro-5-hydroxyphenylacetylene

Uniqueness

5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine is unique due to its combination of a chlorinated phenyl group and a dihydroxypyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-(2-chloro-5-hydroxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-8-2-1-5(14)3-6(8)7-4-12-10(16)13-9(7)15/h1-4,14H,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXDBZNEOHCVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=CNC(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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